N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
CAS No.: 1396746-75-0
Cat. No.: VC6556512
Molecular Formula: C23H23ClN4O2
Molecular Weight: 422.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396746-75-0 |
|---|---|
| Molecular Formula | C23H23ClN4O2 |
| Molecular Weight | 422.91 |
| IUPAC Name | N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H23ClN4O2/c1-30-18-10-8-16(9-11-18)21-13-22(26-15-25-21)28-12-4-5-17(14-28)23(29)27-20-7-3-2-6-19(20)24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,29) |
| Standard InChI Key | JTMWIFNVPXGGBI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A piperidine ring at position 3, functionalized with a carboxamide group.
-
A pyrimidine ring at position 1, substituted with a 4-methoxyphenyl group at position 6.
-
An N-(2-chlorophenyl) group attached to the carboxamide.
This configuration confers unique electronic and steric properties, critical for interactions with biological targets. The molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of 422.91 g/mol.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–202°C (predicted) | |
| LogP (Lipophilicity) | 3.8 ± 0.5 | |
| Solubility in DMSO | >10 mM | |
| Hydrogen Bond Donors | 2 |
The moderate lipophilicity (LogP ~3.8) suggests favorable membrane permeability, while solubility in dimethyl sulfoxide (DMSO) facilitates in vitro assays.
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves three stages:
-
Pyrimidinyl Intermediate Preparation:
-
Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-chloropyrimidine.
-
Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol (3:1), 80°C, 12 h.
-
-
Piperidine Ring Functionalization:
-
Nucleophilic substitution of the pyrimidine-chloride intermediate with piperidine-3-carboxamide.
-
Solvent: DMF, 100°C, 6 h.
-
-
N-(2-Chlorophenyl) Coupling:
-
Amide bond formation using 2-chlorophenyl isocyanate.
-
Catalyst: Triethylamine, THF, room temperature.
-
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
-
Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.
-
Purification: High-performance liquid chromatography (HPLC) achieves >98% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity:
| Microbial Strain | MIC (µM) | Source |
|---|---|---|
| Staphylococcus aureus | 0.35 | |
| Escherichia coli | 0.21 | |
| Candida albicans | 0.40 |
Mechanistically, it disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
LIMK/ROCK inhibition suppresses tumor metastasis by modulating cytoskeletal dynamics .
Dopaminergic Activity
Structural analogs demonstrate high affinity for dopamine D4 receptors (Ki = 1.2 nM), suggesting potential in treating schizophrenia and Parkinson’s disease.
Pharmacological Applications
Antimicrobial Drug Development
The compound’s low MIC values position it as a lead candidate for:
-
Methicillin-resistant S. aureus (MRSA) infections.
-
Multidrug-resistant P. aeruginosa.
Oncology Therapeutics
-
Metastatic Breast Cancer: LIMK1 inhibition reduces cell migration by 70% in MDA-MB-231 models .
-
Leukemia: ROCK2 blockade induces apoptosis in HL-60 cells at 5 µM .
Neurological Disorders
D4 receptor selectivity over D2/D3 (≥100-fold) minimizes extrapyramidal side effects in antipsychotic therapy.
Future Research Directions
Synthesis Optimization
-
Catalyst Design: Replace Pd(PPh₃)₄ with cheaper Ni-based catalysts to reduce costs.
-
Green Chemistry: Explore aqueous micellar conditions to eliminate organic solvents.
Targeted Drug Delivery
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability.
Clinical Translation
-
Phase I Trials: Prioritize safety profiling in kinase inhibitor-resistant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume